molecular formula C12H12N2O B13612541 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol

1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol

Cat. No.: B13612541
M. Wt: 200.24 g/mol
InChI Key: DPYGVFHEHANHJI-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a pyrazole ring with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-1H-pyrazole with cyclopropanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazol-3-ol
  • 1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides

Uniqueness: 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(1-phenylpyrazol-4-yl)cyclopropan-1-ol

InChI

InChI=1S/C12H12N2O/c15-12(6-7-12)10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9,15H,6-7H2

InChI Key

DPYGVFHEHANHJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN(N=C2)C3=CC=CC=C3)O

Origin of Product

United States

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